3,5-dimethylphenol
Description
3,5-Dimethylphenol (CAS 108-68-9), also known as 1,3,5-xylenol or sym-m-xylenol, is an aromatic organic compound with the molecular formula C₈H₁₀O. Its IUPAC name is 3,5-dimethylphenol, featuring a hydroxyl group (-OH) at the 1-position and methyl groups (-CH₃) at the 3- and 5-positions of the benzene ring . It is a white crystalline solid with a molecular weight of 122.16 g/mol, a melting point of 63–65°C, and moderate solubility in water (slightly soluble) and organic solvents . The compound exhibits weak acidity (pKa ~10.3) due to the hydroxyl group, making it less reactive than phenol but more reactive than fully substituted phenolic derivatives .
3,5-Dimethylphenol is synthesized via methods such as the Robinson annulation reaction using cyclohexenone intermediates followed by dehydrogenative aromatization . It serves as a critical intermediate in producing antioxidants, phenolic resins, pharmaceuticals (e.g., the muscle relaxant metaxalone), and surface treatment agents .
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,5-dimethylphenol |
InChI |
InChI=1S/2C8H10O/c2*1-6-3-7(2)5-8(9)4-6/h2*3-5,9H,1-2H3 |
InChI Key |
VSSZKXRAUHZJFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C.CC1=CC(=CC(=C1)O)C |
Origin of Product |
United States |
Preparation Methods
3,5-Dimethylphenol can be synthesized through several methods:
Catalytic Demethylation of Isophorone: This method involves the catalytic demethylation of isophorone in the gas phase in the presence of a metal or metal alloy as a catalyst.
Alkylation of Phenol: Another method involves the alkylation of phenol with methyl iodide or n-bromobutane under specific conditions.
Extraction from Mixed Industrial Xylenols: This involves collecting mixed industrial xylenols, followed by rectification, alkylation, and crystallization separation reactions.
Chemical Reactions Analysis
3,5-Dimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form methylated cyclohexanols.
Substitution: The hydroxyl group in 3,5-dimethylphenol can undergo nucleophilic substitution reactions to form esters, ethers, and amides.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Intermediates
3,5-Dimethylphenol is a vital building block in synthesizing pharmaceutical compounds, with the increasing growth and research in the pharmaceutical industry contributing to its sustained demand .
Agrochemicals
In the agrochemical industry, 3,5-Dimethylphenol is used in producing herbicides, fungicides, and pesticides. The need for effective and sustainable agricultural solutions, driven by global population growth and evolving agricultural practices, significantly influences the market for 3,5-Dimethylphenol .
Plastics and Industrial Chemicals
3,5-Dimethylphenol is utilized in the production of plastics, resins, and other industrial chemicals . Its unique properties facilitate the synthesis of polymers and specialty materials, expanding its use in various industrial applications beyond pharmaceuticals and agrochemicals .
Antioxidants, Antibiotics, and Resin Adhesives
3,5-dimethylphenol is mainly used to prepare antioxidants, antibiotics, and resin adhesives .
Pigment Synthesis
3,5-xylidine, derived from 3,5-dimethylphenol, is an important raw material for pigment synthesis . 3,5-dimethylaniline can be prepared from 3,5-dimethylphenol through partial hydrogenation and re-ammoniation, which streamlines the production process .
Disinfectants
It is also used as a disinfectant .
Other applications
3,5-Dimethylphenol can also be found in Lavandin honey .
Market Trends
The market for 3,5-Dimethylphenol is shaped by several global trends, including an increasing emphasis on sustainability, technological advancements in chemical synthesis, and the adoption of eco-friendly manufacturing processes . Companies are adapting to these trends to enhance their competitiveness and align with changing market dynamics .
Methods of Preparation
Mechanism of Action
The mechanism of action of 3,5-dimethylphenol involves its interaction with specific molecular targets. As a phenol, it can disrupt cell membranes by binding to certain proteins on the cell membrane, leading to leakage of cellular contents . This property makes it effective as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Substituted Phenols
3,5-Dimethylphenol belongs to the cresol and xylenol family, differing from isomers in methyl group positions. Key structural analogs include:
Structural isomers exhibit distinct physicochemical properties. For example, 2,6-dimethylphenol’s steric hindrance enhances antioxidant stability, while 3,5-dimethylphenol’s symmetry improves chromatographic retention .
Environmental Presence and Degradation
3,5-Dimethylphenol is a persistent pollutant in petroleum refinery wastewater and coal tar creosote mixtures. It co-occurs with alkanes (e.g., pentadecane) and other phenolic derivatives (e.g., 2-methylphenol) in contaminated aquifers . Photodegradation studies show its half-life decreases from 12 hrs (goethite alone) to 2 hrs with H₂O₂ and UV irradiation .
Q & A
Q. What are the primary synthetic routes for 3,5-dimethylphenol, and how do reaction conditions influence yield?
- Methodological Answer : 3,5-Dimethylphenol is synthesized via:
- Vapor-phase condensation of acetone : A three-step process involving aldol condensation, Michael addition, and aromatization. Optimal temperatures range from 373–973 K, with the final step (isophorone aromatization) being thermodynamically limited .
- PdCl₂-catalyzed dehydrogenation : Achieves higher selectivity under mild conditions (e.g., 150°C, 2 MPa H₂ pressure). PdCl₂ enhances hydrogen transfer efficiency, reducing byproduct formation .
- Derivatization from coal tar : Extracted via solvent fractionation (e.g., using benzene/NaOH), followed by distillation .
Key Table :
| Method | Temperature Range | Yield (%) | Key Catalyst/Reagent |
|---|---|---|---|
| Acetone condensation | 373–973 K | 60–70 | Acidic catalysts |
| PdCl₂ dehydrogenation | 150°C | >85 | PdCl₂ |
| Coal tar extraction | 80–120°C | 40–50 | NaOH/Benzene |
Q. How is 3,5-dimethylphenol characterized analytically, and what are its critical physicochemical properties?
- Methodological Answer :
- Derivatization : React with 3,5-dinitrophenol to form a derivative with a melting point of 68°C (Table 46.13, Phenols) .
- Spectroscopy :
- SMILES :
c1(cc(cc(c1)C)C)O(aromatic ring with hydroxyl and methyl groups) . - InChI Key :
TUAMRELNJMMDMT-UHFFFAOYSA-N(unique structural identifier) . - Thermal properties : Melting point = 63–65°C; boiling point = 219.5°C; flash point = 109°C .
Q. What safety protocols are essential when handling 3,5-dimethylphenol in the laboratory?
- Methodological Answer :
- Acute toxicity : LD₅₀ (oral, rat) = 2,000–3,000 mg/kg; causes severe eye/skin irritation .
- Storage : Keep in airtight containers at 0–6°C to prevent oxidation .
- Exposure control : Use fume hoods, nitrile gloves, and PPE. Neutralize spills with 5% NaOH .
Advanced Research Questions
Q. How do thermodynamic parameters govern the feasibility of acetone-based synthesis?
- Methodological Answer : Using the Benson group contribution method , the Gibbs free energy (ΔG) and equilibrium constant (K) for each reaction step were calculated:
- Aldol condensation : ΔG = −45 kJ/mol (favorable at 373 K) .
- Isophorone aromatization : ΔG = +12 kJ/mol (unfavorable above 700 K, requiring catalyst intervention) .
Key Insight : The exothermic Michael addition step (ΔH = −80 kJ/mol) drives the reaction, while aromatization limits overall yield .
Q. What catalytic mechanisms improve selectivity in dehydrogenation reactions?
- Methodological Answer :
- PdCl₂ : Facilitates H₂ dissociation, promoting selective C–H bond cleavage in isophorone. Acidic supports (e.g., Al₂O₃) enhance active site accessibility .
- Mg-Al oxides : Surface acidity (Lewis acid sites) accelerates acetone condensation, while basicity stabilizes intermediates .
Data Contradiction : PdCl₂ yields >85% purity , whereas Mg-Al oxides achieve 70% due to competing side reactions .
Q. How can researchers address contradictory toxicity data in environmental risk assessments?
- Methodological Answer :
- Acute vs. chronic exposure : LD₅₀ values vary by species (e.g., rat vs. zebrafish), necessitating cross-species assays .
- Ecotoxicology gaps : No data exist on aquatic toxicity (LC₅₀, EC₅₀). Recommended tests:
- Daphnia magna acute immobilization (OECD 202).
- Algal growth inhibition (OECD 201) .
Q. What decomposition products form under high-temperature conditions, and how are they mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
